

3-Amino-5-cyclobutyl-1H-pyrazole CAS number lookup

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Compound of Interest

Compound Name: 3-Amino-5-cyclobutyl-1H-pyrazole

Cat. No.: B1289172

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An In-Depth Technical Guide to **3-Amino-5-cyclobutyl-1H-pyrazole** (CAS: 326827-21-8) for Advanced Drug Discovery

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.^{[1][2]} Among its derivatives, 3-amino-5-substituted pyrazoles have emerged as particularly valuable building blocks, especially in the development of kinase inhibitors for oncology.^{[2][3]} This guide provides a comprehensive technical overview of **3-Amino-5-cyclobutyl-1H-pyrazole**, a specific and potent intermediate for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, strategic importance, a detailed representative synthesis protocol, and its application in modern drug discovery workflows, grounding all claims in authoritative scientific context.

PART 1: Core Compound Profile and Safety Mandates

A foundational understanding of a chemical intermediate begins with its fundamental properties and safety requirements. This information is critical for experimental design, risk assessment, and successful implementation in a laboratory setting.

Physicochemical and Safety Data Summary

All quantitative data for **3-Amino-5-cyclobutyl-1H-pyrazole** has been consolidated into the table below for efficient access and comparison.

Property	Value	Source(s)
CAS Number	326827-21-8	[4][5][6]
Molecular Formula	C7H11N3	[5][6]
Molecular Weight	137.18 g/mol	[5][6][7]
Appearance	Powder / Liquid	[4]
Purity	Commercially available up to ≥97%	[8]
Solubility	Slightly soluble in water	[7][8]
Storage Conditions	Inert atmosphere, 2-8°C, protect from light and air	[4][5][8]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	[5][9]
Precautionary Statements	P280, P305+P351+P338, P310	[5]

Expert Handling & Storage Protocol

Given its classification as an irritant and its sensitivity to air, proper handling of **3-Amino-5-cyclobutyl-1H-pyrazole** is paramount.[8][9]

- Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks (H332, H335).
- Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves (wear double gloves if neat handling is required), and chemical safety goggles, is mandatory.

Face protection should be considered (P280).[\[9\]](#)

- Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation. A dedicated, contained balance enclosure is recommended.
- Storage: The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[5\]](#) Vials should be tightly sealed with paraffin film as a secondary barrier. Store in a designated, refrigerated (2-8°C), and dark location.[\[5\]](#)
- Spill & Waste: In case of a spill, cordon off the area and clean with appropriate absorbent materials, avoiding dust creation. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

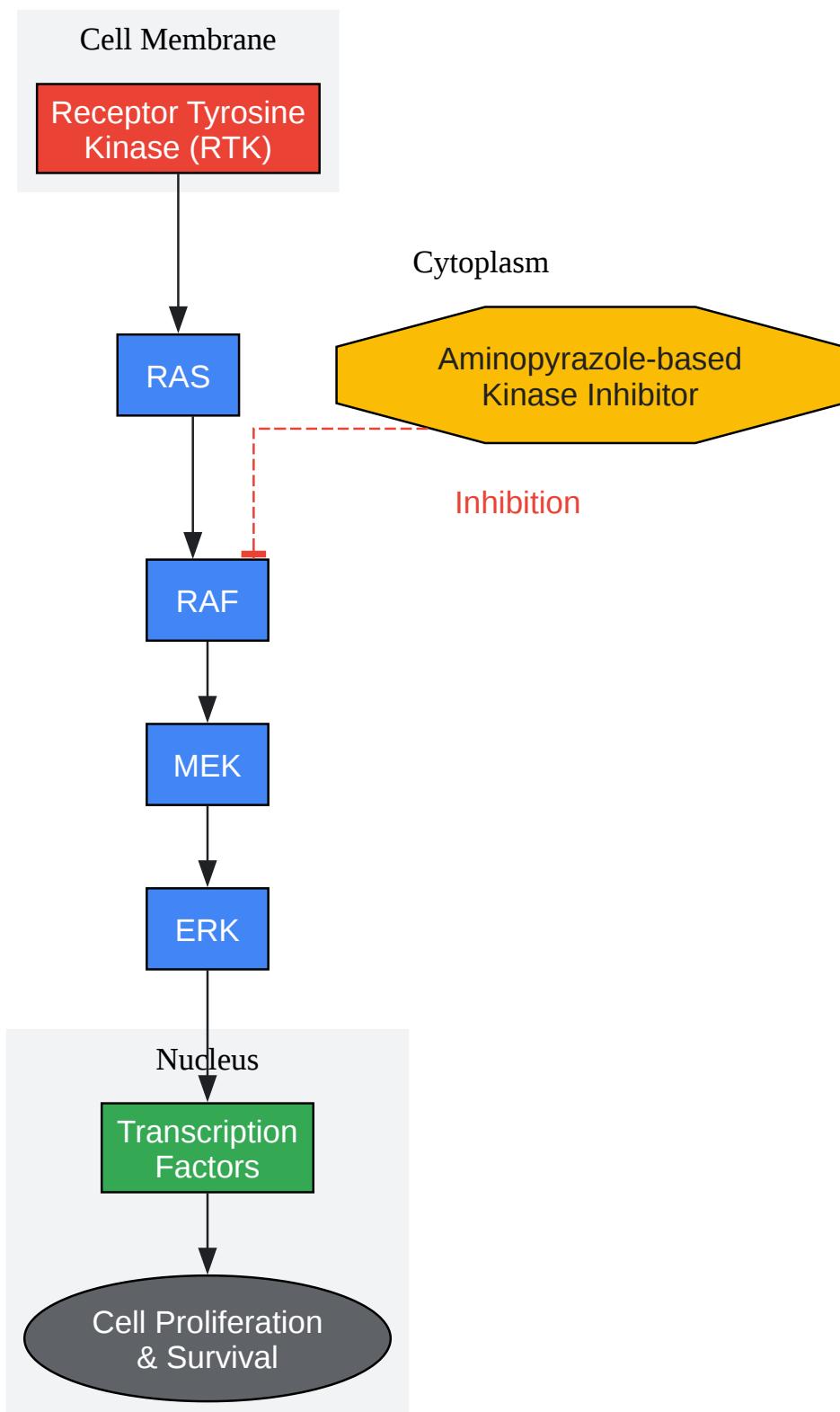
PART 2: The Strategic Value of the 3-Amino-5-cyclobutyl-1H-pyrazole Scaffold

The utility of this molecule extends beyond its basic structure; its design incorporates features that are highly advantageous in medicinal chemistry. The 3-aminopyrazole moiety acts as a potent "hinge-binding" group, a critical pharmacophore for engaging with the ATP-binding site of many protein kinases.[\[3\]](#) Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime drug targets.[\[3\]](#)

The cyclobutyl group at the 5-position is not merely a placeholder. It serves as a rigid, three-dimensional substituent that can probe deeper, often hydrophobic, pockets within the kinase active site. This can lead to significant gains in both potency and selectivity compared to smaller (e.g., methyl) or more flexible (e.g., propyl) alkyl groups. This strategic design choice allows for the development of highly selective inhibitors that can differentiate between closely related kinases, a key challenge in the field.

Diagram: Role in Kinase Inhibition Signaling

The diagram below illustrates the central role of kinase inhibitors built from scaffolds like 3-aminopyrazole. They interrupt oncogenic signaling cascades, preventing downstream events like cell proliferation and survival.

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Caption: Aminopyrazole inhibitors block key nodes like RAF in the MAPK/ERK pathway.

PART 3: Synthesis and Characterization Protocol

While specific proprietary synthesis routes may vary, a robust and common method for constructing 5-substituted 3-aminopyrazoles involves the condensation of a β -ketonitrile with hydrazine.^[10] The following is a representative, self-validating protocol for the laboratory-scale synthesis of **3-Amino-5-cyclobutyl-1H-pyrazole**.

Experimental Protocol: Synthesis

Objective: To synthesize **3-Amino-5-cyclobutyl-1H-pyrazole** from cyclobutylacetonitrile.

Step 1: Claisen Condensation to form β -ketonitrile

- Rationale: This step creates the core carbon backbone (cyclobutyl-C(O)-CH₂-CN) required for cyclization. Sodium ethoxide is a strong base necessary to deprotonate the α -carbon of cyclobutylacetonitrile, initiating the condensation with ethyl acetate.
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (150 mL).
- Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
- Cool the solution to 0°C in an ice bath.
- Add cyclobutylacetonitrile (1.0 eq) dropwise, followed by the dropwise addition of ethyl acetate (1.1 eq).
- Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
- Cool the reaction, quench carefully with ice-cold water, and acidify to pH ~5-6 with dilute HCl.
- Extract the product, 3-cyclobutyl-3-oxopropanenitrile, with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often used directly in the next step.

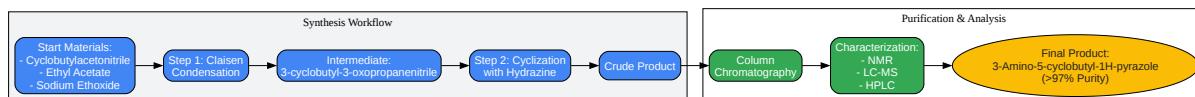
Step 2: Cyclization with Hydrazine

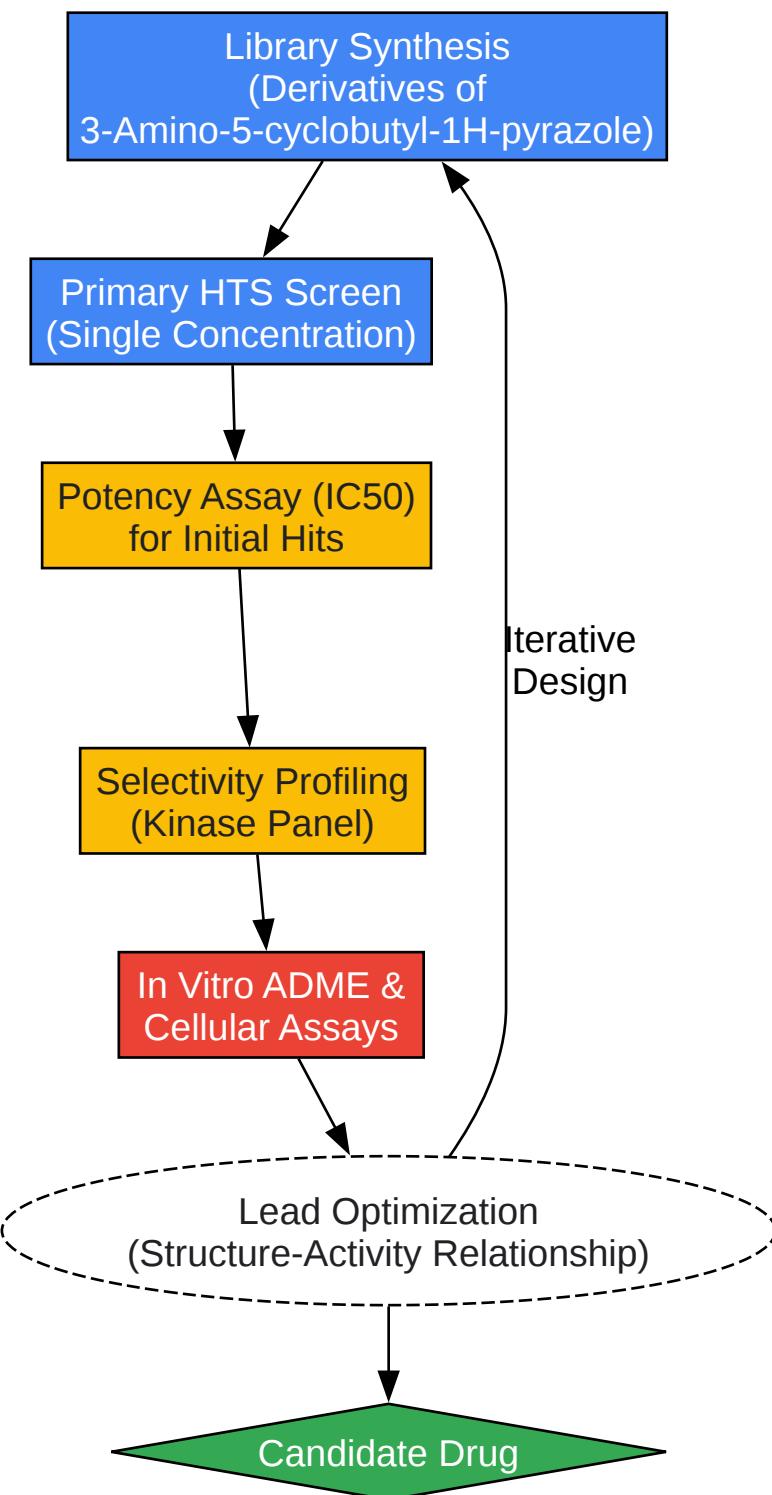
- Rationale: Hydrazine acts as a dinucleophile. It first attacks the ketone carbonyl, followed by an intramolecular attack on the nitrile carbon, leading to the formation of the stable 5-membered aminopyrazole ring. Acetic acid serves as a catalyst.
- Dissolve the crude 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol (100 mL) in a round-bottom flask.
- Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
- Add a catalytic amount of glacial acetic acid (0.1 eq).
- Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
- The resulting residue is then subjected to purification.

Purification and Characterization

- Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final compound.
- Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes.
- Structure Verification: The identity of the purified fractions is confirmed using:
 - ^1H NMR & ^{13}C NMR: To confirm the chemical structure, proton environment, and carbon backbone.
 - LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight ($\text{m/z} = 138.1 [\text{M}+\text{H}]^+$) and purity.
- Purity Assessment: Final purity is assessed by HPLC (High-Performance Liquid Chromatography).

Diagram: Proposed Synthesis Workflow





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